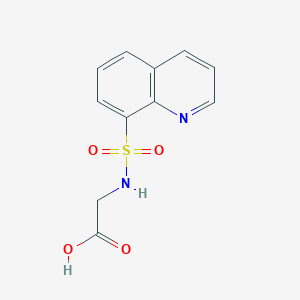

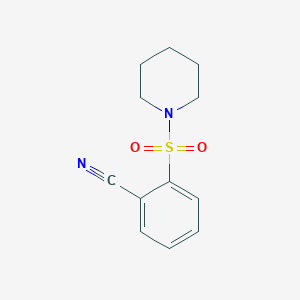

2-(Piperidin-1-ylsulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

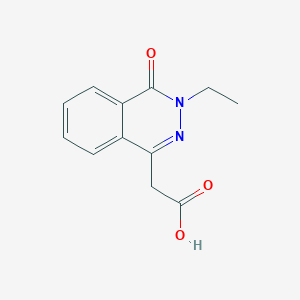

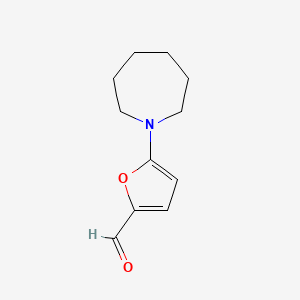

The compound "2-(Piperidin-1-ylsulfonyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "2-(Piperidin-1-ylsulfonyl)benzonitrile" belongs to. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals due to its basicity and ability to participate in hydrogen bonding .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from piperidine or its precursors. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involved the use of a rigid analogue and an indanone moiety . Another example is the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . The synthesis of 2,5,6-trisubstituted piperidines was achieved through aza-Achmatowicz oxidation and subsequent nucleophilic addition . These methods highlight the versatility of piperidine chemistry and the potential approaches that could be applied to synthesize "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showed that the piperidine ring adopts a chair conformation, which is typical for saturated six-membered heterocycles . Similarly, the structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom . These findings are relevant for understanding the conformational preferences and geometries of piperidine derivatives, including "2-(Piperidin-1-ylsulfonyl)benzonitrile".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the piperidine ring can affect its basicity, solubility, and overall reactivity . The antibacterial activities of 2-piperidin-4-yl-benzimidazoles suggest that piperidine derivatives can have significant biological properties, which may also be true for "2-(Piperidin-1-ylsulfonyl)benzonitrile" . The crystallographic studies provide information on the solid-state properties of these compounds, which can be important for their formulation and stability .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antioxidant Properties

A study explored the use of thiosemicarbazones (TSCs) incorporated into a diaryl ether framework for their anti-inflammatory effects. Among these, a compound with a 4-(piperidin-1-ylsulfonyl)phenyl group exhibited potent and selective COX-1 inhibition, suggesting its potential as an orally bioavailable anti-inflammatory and antioxidant agent (Altıntop et al., 2022).

Antimicrobial Properties

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds possess moderate to significant antibacterial activity, indicating the potential of such structures in antimicrobial applications (Khalid et al., 2016).

Pharmaceutical Application

A variant, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, was identified as a high-affinity antagonist for κ-opioid receptors, with potential implications for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Structural and Theoretical Studies

The compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized. Studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, providing insights into its molecular structure and properties (Karthik et al., 2021).

Potential in Treating HCV Infection

A derivative, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile, was identified as a potent inhibitor against HCV, showcasing its potential in antiviral therapies (Jiang et al., 2020).

Anticancer Potential

The study on sulfonamide-derived isatins, which includes a compound with a piperidin-1-ylsulfonyl group, demonstrated significant cytotoxicity against hepatic cancer cell lines, along with molecular docking confirmation of its interaction with cancer markers (Eldeeb et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-piperidin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIANLCKGMVFKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylsulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)